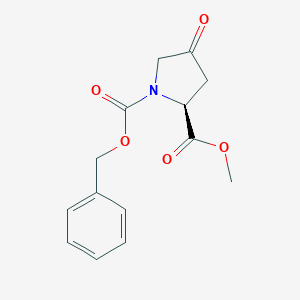

![molecular formula C8H7ClOS B120071 5,6-二氢-4H-环戊[b]噻吩-2-甲酰氯 CAS No. 142329-25-7](/img/structure/B120071.png)

5,6-二氢-4H-环戊[b]噻吩-2-甲酰氯

描述

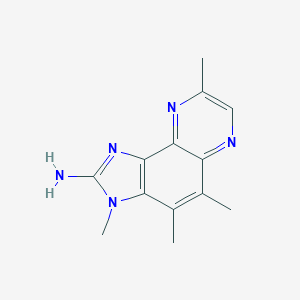

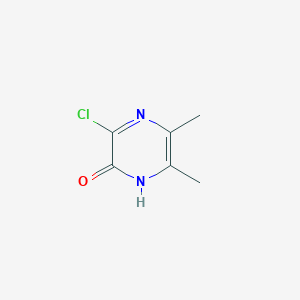

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride is a chemical compound with the molecular formula C8H7ClOS . It is used in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride involves several steps. One method involves the use of Sonogashira coupling reactions . This method has been used to synthesize six novel phenyl-tolane type liquid crystals based on the 5,6-dihydro-4H-cyclopenta[b]thiophene core .Molecular Structure Analysis

The molecular structure of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride is characterized by a cyclopenta[b]thiophene core . This core structure is important for the compound’s properties and reactivity .Chemical Reactions Analysis

The 5,6-dihydro-4H-cyclopenta[b]thiophene core has been used in the synthesis of various liquid crystals . These liquid crystals were synthesized using Sonogashira coupling reactions .科学研究应用

杂环化合物的合成与表征

对杂环化合物的合成和表征的研究与 5,6-二氢-4H-环戊[b]噻吩-2-甲酰氯的研究有很大关系。杂环化合物,特别是那些含有硫的化合物,如噻吩,由于其多样化的生物活性,在药物化学中具有广泛的应用。噻吩衍生物的合成是开发具有独特性质的新药和新材料的一个兴趣领域。噻吩合成方法的进步,包括已知合成方法的改进,对于扩大其在药物开发和其他领域的应用至关重要。Xuan (2020) 对噻吩合成领域的最新进展进行了综述,深入了解了噻吩衍生物在有机合成中的重要性,突出了它们作为中间体和在药物化学、农用化学品和有机材料中的应用价值,因为它们的电子性质 (Xuan, 2020)。

催化与材料科学

对聚氯乙烯 (PVC) 热降解及其在这一过程中的各种化学结构的研究也揭示了 5,6-二氢-4H-环戊[b]噻吩-2-甲酰氯在催化和材料科学中的潜在应用。Starnes (2002) 的综述讨论了 PVC 热脱氯化氢的机理,强调了了解含氯化合物在材料降解和稳定中的化学行为的重要性 (Starnes, 2002)。

成环和环化反应

在杂环和碳环环系合成中使用 5-endo-dig 环化反应证明了这种化学结构在创建复杂分子中的相关性。Knight (2019) 回顾了这些环化反应在生成各种环系中的应用,突出了亲电体驱动的环化反应在有机合成中的作用。本综述强调了催化环化的环境优势及其在从简单的环系到更复杂的衍生物的化合物合成中的重要性 (Knight, 2019)。

未来方向

The 5,6-dihydro-4H-cyclopenta[b]thiophene core has been used to synthesize a variety of liquid crystals . These liquid crystals have shown promising properties, such as high birefringence and large dielectric anisotropy . This suggests that 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride and related compounds may have potential applications in the development of new liquid crystal materials .

作用机制

Target of Action

It’s known that the compound has been used in the synthesis of various derivatives with antimicrobial and antifungal activities .

Mode of Action

It’s known that the compound can be used to synthesize derivatives that exhibit antimicrobial and antifungal activities . These derivatives likely interact with their targets, leading to changes that inhibit the growth of microbes.

Result of Action

It’s known that the compound can be used to synthesize derivatives that exhibit antimicrobial and antifungal activities . These effects suggest that the compound or its derivatives may cause cellular damage or disruption of essential processes in microbes, leading to their inhibition or death.

属性

IUPAC Name |

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c9-8(10)7-4-5-2-1-3-6(5)11-7/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHSZEHNJRQELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597946 | |

| Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride | |

CAS RN |

142329-25-7 | |

| Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

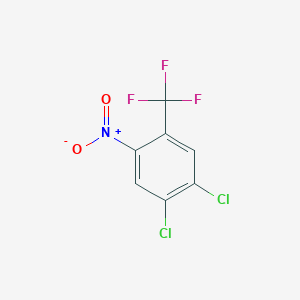

![[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine](/img/structure/B119995.png)

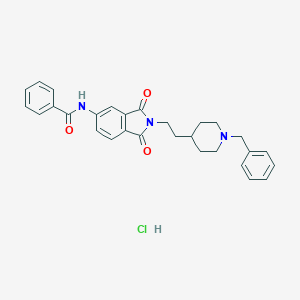

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B119998.png)

![7-Oxo-7h-Benzimidazo[2,1-A]benz[de]isoquinoline-3-Carboxylic Acid](/img/structure/B120004.png)